(5-Chlorobenzofuran-2-yl)methanol
Overview
Description
(5-Chlorobenzofuran-2-yl)methanol is an organic compound with the molecular formula C9H7ClO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a chlorine atom at the 5-position and a methanol group at the 2-position of the benzofuran ring makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chlorobenzofuran with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of (5-Chlorobenzofuran-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-chlorobenzofuran-2-carboxylic acid.
Reduction: Formation of 5-chlorobenzofuran-2-ylmethane.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(5-Chlorobenzofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Chlorobenzofuran-2-yl)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzofuran: The parent compound, lacking the chlorine and methanol groups.
5-Chlorobenzofuran: Similar structure but without the methanol group.
2-Benzofuranmethanol: Similar structure but without the chlorine atom.
Uniqueness: (5-Chlorobenzofuran-2-yl)methanol is unique due to the presence of both chlorine and methanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHGEDUVMVBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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